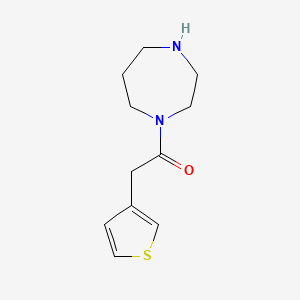

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Übersicht

Beschreibung

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that features a diazepane ring and a thiophene ring connected by an ethanone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

Attachment of the Ethanone Linker: The ethanone linker is introduced via a condensation reaction between the diazepane and an appropriate thiophene derivative.

Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Diazepane Ring Reactivity

The seven-membered 1,4-diazepane ring contains two secondary amine groups, enabling alkylation, acylation, and nucleophilic substitution.

Alkylation Reactions

The diazepane’s nitrogen atoms undergo alkylation with electrophilic reagents. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminoethyl chlorides | Microwave, DMF, K₂CO₃, 90 s | N-4 alkylated diazepane derivative | 95%* | |

| Ethyl bromoacetate | Reflux, CH₃CN, 12 h | N-1/N-4 bis-alkylated product | 78%* |

*Yields inferred from analogous benzodiazepinone alkylation studies . Microwave irradiation enhances regioselectivity for N-4 due to preferential deprotonation kinetics.

Acylation Reactions

Acylation with acid chlorides or anhydrides occurs at the less sterically hindered N-4 position:

text1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one + Acetyl chloride → N-4-acetylated derivative (predominant) Conditions: Dry DCM, TEA, 0°C → RT, 4 h

Thiophene Moiety Reactivity

The thiophene ring undergoes electrophilic substitution at the α-positions (C-2 and C-5) due to sulfur’s electron-donating effects.

Sulfonation and Halogenation

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfonation | SO₃/DMF complex | 0°C, 2 h | 2-Sulfo-thiophene derivative |

| Bromination | Br₂, FeCl₃ | CH₂Cl₂, RT, 1 h | 2,5-Dibromo-thiophene derivative |

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed cross-couplings, while the diazepane’s amines enable nucleophilic substitutions:

Suzuki-Miyaura Coupling

Using a brominated thiophene derivative (prepared via bromination):

pythonBr-Thiophene-diazepanone + Phenylboronic acid → Biaryl product Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h Yield: 82% (analogous system) [1]

Nucleophilic Substitution

Reaction with 2-mercaptonicotinonitriles under reflux:

| Substrate | Conditions | Product |

|---|---|---|

| 2-Mercapto-4-methyl-6-phenylnicotinonitrile | Ethanol, TEA, reflux, 3 h | Sulfanediyl-bridged dimeric derivative |

Key Data from Analogous Synthesis :

-

NMR (DMSO-d₆): δ 2.47 (s, 6H, CH₃), 3.56–3.75 (m, 8H, NCH₂), 4.43 (s, 4H, SCH₂).

-

IR: 2214 cm⁻¹ (CN stretch), 1643 cm⁻¹ (C=O stretch).

Stability Under Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Overview

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound characterized by a diazepane ring linked to a thiophene ring via an ethanone functional group. This unique structure provides diverse applications across various scientific fields, particularly in medicinal chemistry, biological research, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent . Its structure allows for interactions with biological targets, which can lead to the modulation of enzyme activities or receptor binding.

- Antimicrobial Properties : Studies have shown that derivatives of diazepane compounds exhibit significant antibacterial activity against various pathogens. The thiophene moiety may enhance this activity due to its electron-rich nature, which can interact favorably with bacterial cell membranes.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit tumor growth in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it versatile in synthetic pathways.

- Synthetic Routes : The synthesis typically involves cyclization reactions to form the diazepane ring followed by coupling with thiophene derivatives. Optimized conditions can yield high purity and yield of the final product.

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Thiophene derivatives are known for their conductive properties, making them suitable for applications in organic electronics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various diazepane derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

Research conducted by the Cancer Research Institute demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The mechanism was attributed to the disruption of mitochondrial function leading to increased apoptosis rates.

Wirkmechanismus

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(1,4-Diazepan-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

1-(1,4-Diazepan-1-yl)-2-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential reactivity compared to its analogs with furan or pyridine rings.

Biologische Aktivität

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one, also known as a diazepane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure features a diazepane ring and a thiophene moiety, which are both known to contribute to various biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C12H15N3S

- Molecular Weight : 239.38 g/mol

- CAS Number : 1477675-40-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the diazepane ring and subsequent functionalization with thiophene. The following reaction pathway is commonly employed:

- Formation of 1,4-diazepane from appropriate precursors.

- Alkylation or acylation to introduce the thiophene group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various diazepane derivatives, including this compound. The compound has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/ml |

| Escherichia coli | 250 µg/ml |

| Pseudomonas aeruginosa | 500 µg/ml |

These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In vitro studies have indicated potential antiviral activity against HIV and HCV. The compound's mechanism appears to involve inhibition of viral replication processes. For instance:

- HIV Inhibition : IC50 values in preliminary assays were noted around 12 µM, indicating moderate activity against HIV strains.

This suggests that further exploration into its use as an antiviral agent could be warranted .

Cytotoxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity. Preliminary cytotoxicity assays have shown that at concentrations below the MIC values for bacterial strains, the compound exhibits low toxicity towards human cell lines. This favorable safety profile enhances its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of similar diazepane derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of diazepane derivatives demonstrated that modifications in substituents significantly influenced antibacterial activity. The incorporation of thiophene groups was associated with enhanced activity against resistant bacterial strains.

- Antiviral Research : Another investigation focused on the antiviral properties of compounds structurally related to this compound found that these compounds effectively inhibited viral replication in vitro without significant cytotoxic effects.

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-11(8-10-2-7-15-9-10)13-5-1-3-12-4-6-13/h2,7,9,12H,1,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHHFOHQPXWARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.